8-Propionyl-7-propoxy-2H-chromen-2-one
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Overview
Description
8-Propionyl-7-propoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a propionyl group at the 8th position and a propoxy group at the 7th position of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propionyl-7-propoxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-2H-chromen-2-one and propionyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acylation reaction.
Acylation: The 7-hydroxy-2H-chromen-2-one is reacted with propionyl chloride to introduce the propionyl group at the 8th position.
Propoxylation: The resulting intermediate is then subjected to a propoxylation reaction using propyl bromide and a suitable base to introduce the propoxy group at the 7th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as column chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
8-Propionyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
8-Propionyl-7-propoxy-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of advanced materials with specific optical and electronic properties.
Biology: It is studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-Propionyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Propoxy-2H-chromen-2-one: Lacks the propionyl group at the 8th position.
8-Propionyl-2H-chromen-2-one: Lacks the propoxy group at the 7th position.
7,8-Dihydroxy-2H-chromen-2-one: Contains hydroxyl groups instead of propionyl and propoxy groups.
Uniqueness
8-Propionyl-7-propoxy-2H-chromen-2-one is unique due to the presence of both the propionyl and propoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
8-propanoyl-7-propoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-3-9-18-12-7-5-10-6-8-13(17)19-15(10)14(12)11(16)4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
CVYSNMWNCSOWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)CC |
Origin of Product |
United States |
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